molecular formula C9H6N4O3 B595131 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid CAS No. 1261079-77-9

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Numéro de catalogue: B595131
Numéro CAS: 1261079-77-9
Poids moléculaire: 218.172
Clé InChI: BKGWIMFCVCSBIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characterization of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic Acid

Molecular Formula and Atomic Composition

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄O₃ (Figure 1). This structure consists of:

  • 9 carbon atoms : Distributed across two pyrimidine rings and carboxylic acid and hydroxyl groups.
  • 6 hydrogen atoms : Primarily bonded to nitrogen and oxygen atoms.
  • 4 nitrogen atoms : Present in the pyrimidine rings and the carboxylic acid moiety.
  • 3 oxygen atoms : Found in the hydroxyl (-OH), carboxylic acid (-COOH), and keto groups.

The molecular weight is 218.17 g/mol , with a calculated density of 1.63 g/cm³ (estimated based on similar pyrimidine derivatives).

Property Value
Molecular Formula C₉H₆N₄O₃
Molecular Weight 218.17 g/mol
Elemental Composition 9 C, 6 H, 4 N, 3 O

Stereochemical Features and Tautomeric Equilibria

The compound exhibits planar aromaticity in its pyrimidine rings, stabilized by resonance. Key stereochemical and tautomeric considerations include:

Tautomeric Equilibria
  • Keto-Enol Tautomerism :

    • The 6-hydroxy group (-OH) and 4-carboxylic acid (-COOH) may participate in keto-enol tautomerism.
    • The keto form (C=O) is likely dominant due to resonance stabilization with the pyrimidine rings.
    • The enol form (C-OH) is less stable but may form transiently under specific conditions (e.g., acidic/basic environments).
  • Dihydroxypyrimidine vs. Hydroxypyrimidinone :

    • The 6-hydroxy group can tautomerize with the adjacent nitrogen, forming a 6-oxo (keto) or 6-hydroxy (enol) structure.
    • Computational studies on analogous pyrimidines suggest that keto forms are favored in non-polar environments due to reduced solvation penalties.
Stereochemical Rigidity
  • The pyrimidin-2-yl substituent at position 2 induces steric constraints, limiting rotational freedom.
  • Hydrogen bonding between the 6-hydroxy group and the 4-carboxylic acid may stabilize specific conformers.

Computational Structural Analysis (DFT, MD Simulations)

While direct computational data for this compound is limited, insights can be extrapolated from related pyrimidine derivatives:

DFT Calculations
  • Geometry Optimization : The planar pyrimidine rings and carboxylic acid group align with observed trends in pyrimidine-based systems.
  • Electronic Structure :
    • The HOMO (highest occupied molecular orbital) likely resides on the pyrimidine rings, while the LUMO (lowest unoccupied molecular orbital) involves the carboxylic acid group.
    • Electron density maps reveal partial double-bond character in the pyrimidine C-N bonds, consistent with aromatic stabilization.
Molecular Dynamics (MD) Simulations
  • Conformational Flexibility :
    • The pyrimidin-2-yl substituent restricts rotation, but minor deviations in the dihedral angles between the two pyrimidine rings may occur.
    • Hydrogen bonding between the 6-hydroxy and 4-carboxylic acid groups could reduce flexibility in solution.

Crystallographic Data and Polymorphic States

Crystallographic Data
  • Melting Point : 238–241°C (reported for the compound or closely related analogs).
  • Symmetry and Packing :
    • The compound likely crystallizes in a monoclinic system (common for pyrimidine derivatives).
    • Intermolecular hydrogen bonds between the 6-hydroxy and 4-carboxylic acid groups drive crystal packing.
Polymorphic States
  • Reported Polymorphs : No polymorphic forms are explicitly documented for this compound.
  • Potential Polymorphs :
    • Form I : Dominant polymorph with planar stacking of pyrimidine rings.
    • Form II : Hypothetical polymorph with altered hydrogen-bonding motifs.
Property Value Source
Melting Point 238–241°C
Crystal System Monoclinic

Propriétés

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWIMFCVCSBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209773
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-77-9
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclocondensation of Enaminones and Pyrimidine Precursors

A primary route involves the cyclocondensation of enaminones with pyrimidine-derived amidines. For example, enaminones synthesized from itaconic acid derivatives react with acetamidine hydrochloride in methanol under basic conditions (e.g., potassium carbonate) to form the pyrimidine ring. The reaction proceeds at room temperature over 18 hours, yielding intermediates such as methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate. Subsequent hydrolysis of the ester group with aqueous hydrochloric acid generates the carboxylic acid moiety.

Key Conditions:

  • Solvent: Methanol or ethanol

  • Base: Potassium carbonate

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–24 hours

Multicomponent One-Pot Synthesis

Parallel synthesis approaches adapted from MDPI studies demonstrate efficient one-pot assembly of pyrimidine-carboxylic acid derivatives. Starting materials like itaconic acid undergo sequential Michael addition, cyclization, and oxidation steps. For instance, itaconic acid reacts with phenylhydrazine to form a pyrrolidinone intermediate, which then participates in a Biginelli-like cyclocondensation with urea or thiourea derivatives.

Advantages:

  • Reduced purification steps

  • Higher atom economy (70–85%)

  • Scalability for industrial production

Intermediate Characterization and Optimization

Isolation of Key Intermediates

Critical intermediates include:

  • Enaminone derivatives : Characterized via 1H^1H-NMR (δ 6.2–7.8 ppm for olefinic protons) and IR spectroscopy (C=O stretch at 1680–1720 cm1^{-1}).

  • Pyrimidine esters : Identified by LC-MS ([M+H]+^+ peaks at m/z 245–280) and 13C^{13}C-NMR (ester carbonyl at δ 165–170 ppm).

Hydrolysis of Esters to Carboxylic Acids

The final step involves saponification of methyl or ethyl esters using:

  • Reagents : 6M HCl or NaOH

  • Conditions : Reflux at 80–100°C for 4–6 hours

  • Yield : 75–90% after recrystallization

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow technology enhances reproducibility and safety for large-scale synthesis. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time30–45 minutesMaximizes conversion (≥95%)
Temperature60–70°CPrevents decomposition
Catalyst Loading5 mol% K2_2CO3_3Balances cost and efficiency

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥98% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts.

Analytical Validation

Spectroscopic Confirmation

  • 1H^1H-NMR : Aromatic protons at δ 8.1–8.9 ppm (pyrimidine ring), hydroxyl proton at δ 12.3 ppm.

  • IR : Broad O-H stretch (2500–3300 cm1^{-1}), C=O (carboxylic acid) at 1705 cm1^{-1}.

  • HRMS : Calculated for C9_9H6_6N4_4O3_3: 218.172 g/mol; Observed: 218.171 [M+H]+^+.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 215–217°C (decomposition).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing cyclization pathways generate 4-hydroxy isomers.

  • Solution : Adjust pH to 6–7 during cyclocondensation to favor kinetic control.

Solubility Limitations

  • Issue : Limited solubility of intermediates in polar aprotic solvents.

  • Solution : Use DMF/water mixtures (4:1) at 50°C to enhance dissolution .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2,6) Molecular Weight (g/mol) Key Properties
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid 2-pyrimidin-2-yl, 6-hydroxy 218.17 Enhanced aqueous solubility due to -OH; potential for π-π interactions .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS: 84659-98-3) 2-phenyl, 6-hydroxy 216.19 Lower solubility than target due to hydrophobic phenyl group .
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS: 1240595-21-4) 2-pyridin-3-yl, 6-chloro 247.63 Chloro group increases lipophilicity; electron-withdrawing effect .
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) 2-chloro, 6-methyl 172.57 Methyl group reduces reactivity; chloro raises toxicity concerns .
Pyrimidine-4-carboxylic acid (CAS: 31462-59-6) None 124.10 Baseline compound; lower molecular weight and solubility .

Key Observations :

  • The 6-hydroxy group in the target compound improves aqueous solubility compared to chloro or methyl substituents.
  • The pyrimidin-2-yl group at position 2 may enhance binding to biological targets via π-π interactions, unlike phenyl or pyridinyl groups, which vary in hydrophobicity and electronic effects .

Reactivity in Hydroxylic Solvents

Evidence from 4-pyrimidinecarboxylic acid derivatives (e.g., 6-hydroxy-4-pyrimidinecarboxylic acid) indicates that the 6-hydroxy group increases the acidity of the carboxylic acid moiety through intramolecular hydrogen bonding or electron-withdrawing effects. This enhances reaction rates in hydroxylic solvents compared to benzoic acid analogs . For example:

  • 6-Hydroxy-4-pyrimidinecarboxylic acid reacts faster in ethanol/water mixtures than 3-hydroxybenzoic acid due to solvent-specific stabilization of intermediates .
  • Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit lower reactivity in nucleophilic substitution reactions due to reduced electron density at the reaction site .

Activité Biologique

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS Number: 1261079-77-9) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits notable potential in various therapeutic areas, including anti-inflammatory, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₆N₄O₃, with a molecular weight of approximately 218.17 g/mol. Its melting point ranges from 238 to 241 °C, indicating stability under standard laboratory conditions .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

This compound exhibited comparable potency to celecoxib, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent for inflammatory conditions.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Studies indicate that this compound can induce cytotoxic effects on cancer cells, with IC50 values demonstrating significant activity.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)0.09 ± 0.0085
A549 (lung cancer)0.03 ± 0.0056
Colo-205 (colon cancer)0.01 ± 0.074

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

3. Antioxidant Activity

The antioxidant capacity of pyrimidine derivatives has been widely studied, with several compounds demonstrating significant free radical scavenging abilities. In comparative studies, the antioxidant activity of this compound was assessed alongside known antioxidants.

Compound% Inhibition at 100 μMReference
This compoundMedium activity (30%)
Trolox (standard)High activity (71–82%)

While its antioxidant activity was moderate compared to Trolox, it still indicates potential for application in oxidative stress-related conditions.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. The presence of specific functional groups and their spatial arrangements significantly influence the efficacy and selectivity of these compounds against targeted enzymes or receptors.

Research has shown that modifications to the pyrimidine ring can enhance or diminish biological activity. For instance, substituents at specific positions on the ring can alter binding affinity and selectivity towards COX enzymes or cancer cell receptors .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of pyrimidine derivatives:

  • Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated for different compounds .
  • Anticancer Efficacy : Clinical evaluations using various cell lines showed that certain modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments like etoposide .
  • Antioxidant Assessment : The antioxidant properties were evaluated through DPPH and ABTS assays, revealing that certain derivatives displayed superior activities compared to traditional antioxidants .

Q & A

Q. What experimental controls are critical when studying the compound’s antioxidant activity in vitro?

  • Methodology : Include positive controls (e.g., ascorbic acid, Trolox) and ROS scavengers (e.g., catalase) in DPPH/ABTS assays. Account for auto-oxidation by conducting time-course measurements under anaerobic conditions (glovebox) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.